Proadifen

Descripción

An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.

See also: Proadifen Hydrochloride (active moiety of).

Structure

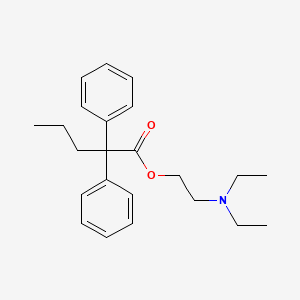

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQPLDRUZOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-68-0 (hydrochloride) | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048452 | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-33-0 | |

| Record name | Proadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proadifen (SKF-525A): A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, widely known by its laboratory designation SKF-525A, is a classic pharmacological tool extensively used in research to investigate the role of drug metabolism in the disposition and activity of xenobiotics. Initially developed as a drug metabolism inhibitor, its mechanism of action is now understood to be complex, involving a primary interaction with cytochrome P450 (CYP) enzymes and a host of secondary, off-target effects. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to support drug development and research applications.

Core Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

The principal mechanism of action of this compound is the non-selective inhibition of cytochrome P450 enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[1] This inhibition leads to decreased metabolism of co-administered drugs, resulting in elevated plasma concentrations and prolonged half-lives, a property that has made this compound an invaluable tool for pharmacological studies.

Metabolism and Isoform Specificity

This compound itself is a substrate for CYP enzymes. It undergoes oxidative N-deethylation to form its secondary amine metabolite, SKF-8742A. This metabolic process is intrinsically linked to its inhibitory action, particularly against CYP3A isoforms.

This compound exhibits a broad but differential inhibitory profile against various CYP isoforms. It demonstrates significant inhibition of CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A.[2] Conversely, it has minimal effect on the activities of CYP1A2, CYP2A6, and CYP2E1.[3]

Modes of Inhibition

This compound employs multiple mechanisms to inhibit CYP enzymes:

-

Competitive Inhibition: For certain isoforms, such as CYP2C9, this compound acts as a competitive inhibitor, directly competing with other substrates for binding to the active site of the enzyme.

-

Mechanism-Based Inactivation (CYP3A4/5): this compound's inhibition of CYP3A4 and CYP3A5 is more complex and potent, qualifying as mechanism-based or "suicide" inhibition.[2] During its own metabolism by CYP3A4/5, this compound is converted into a reactive metabolite. This metabolite forms a stable, quasi-irreversible metabolic-intermediate (MI) complex with the ferrous iron of the heme prosthetic group within the CYP enzyme.[2] This MI complex renders the enzyme catalytically inactive. The formation of this complex is dependent on time, NADPH, and the concentration of this compound.[2]

Quantitative Data on CYP Inhibition

The inhibitory potency of this compound varies between CYP isoforms and the mechanism of inhibition. A general IC50 value for its overall effect on cytochrome P450 has been reported as 19 µM.[4] More specific kinetic parameters for its interaction with key CYP3A enzymes are detailed below.

Table 1: Reversible Inhibition Constants (Ki) of this compound

| Enzyme System | Ki (µM) | Inhibition Type |

|---|---|---|

| Human Liver Microsomes (CYP3A) | 8 | Reversible |

| Recombinant CYP3A4 (+b5) | 5 | Reversible |

| Recombinant CYP3A5 (+b5) | 12 | Reversible |

(Data sourced from a 2008 doctoral thesis)[2]

Table 2: Mechanism-Based Inactivation Parameters for this compound

| Enzyme System | KI (µM) | kinact (min-1) |

|---|---|---|

| Recombinant CYP3A4 (+b5) | 1.1 ± 0.3 | 0.08 ± 0.01 |

| Recombinant CYP3A5 (+b5) | 1.9 ± 0.6 | 0.04 ± 0.01 |

(Data sourced from a 2008 doctoral thesis)[2]

Experimental Protocol: In Vitro CYP Inhibition Assay

This section provides a generalized protocol for determining the IC50 of a test compound like this compound using pooled human liver microsomes (HLMs). This method is standard for assessing potential drug-drug interactions early in development.

1. Materials and Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

This compound (SKF-525A) stock solution (in a suitable solvent like DMSO or methanol)

-

CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)

-

Internal Standard

-

Acetonitrile or Methanol (ice-cold, for reaction termination)

-

96-well incubation plates

-

LC-MS/MS system

2. Procedure:

-

Preparation: Thaw HLMs on ice. Prepare working solutions of this compound at various concentrations. Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

-

Pre-incubation (for direct inhibition): In a 96-well plate, add the HLM suspension to the master mix. Add varying concentrations of this compound (or vehicle control) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Add the CYP-specific probe substrate to each well to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Note for Mechanism-Based Inhibition: To assess time-dependent inhibition, a pre-incubation step is performed where this compound is incubated with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) before the addition of the probe substrate. A decrease in enzyme activity with increasing pre-incubation time indicates mechanism-based inactivation.

Off-Target Mechanisms of Action

Beyond its effects on CYP enzymes, this compound interacts with a variety of other biological targets. These off-target activities are critical to consider when using this compound as a specific tool for studying drug metabolism, as they can produce confounding pharmacological effects.

-

Ion Channel Blockade: this compound inhibits transmembrane calcium influx and blocks ATP-sensitive inward rectifier potassium channels (KIR6.1).[1] The precise molecular interactions governing this blockade are not fully elucidated but contribute to its effects on cellular excitability.

-

Enzyme Inhibition: It acts as an inhibitor of neuronal nitric oxide synthase (nNOS) and platelet thromboxane synthesis.[1] Additionally, it has been shown to reduce the activity of monoamine oxidase A (MAO-A).[4][5]

-

Receptor Modulation: this compound can inhibit both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1]

-

Cellular Process Disruption: In hepatocytes, this compound has been demonstrated to disrupt autophagy by blocking the autophagic flux. It can also induce apoptosis in certain cancer cell lines.[1]

-

Neuromodulation: By inhibiting the metabolism of neuroactive steroids and other endogenous compounds, this compound can alter neuronal excitability. Studies have shown it enhances the excitability of noradrenaline neurons while reducing that of dopamine and serotonin neurons.

Conclusion

This compound (SKF-525A) is a multifaceted pharmacological agent whose primary, and most utilized, mechanism of action is the potent, non-selective inhibition of cytochrome P450 enzymes. Its ability to act as a competitive, non-competitive, and mechanism-based inhibitor, particularly against the critical CYP3A subfamily, solidifies its role as a benchmark compound in drug metabolism studies. However, researchers and drug development professionals must exercise caution and be cognizant of its extensive off-target activities, which include modulation of ion channels, various enzymes, and neurotransmitter systems. A thorough understanding of this complex pharmacological profile is essential for the accurate interpretation of experimental results and for leveraging this compound's properties to probe the intricate roles of metabolic pathways in pharmacology and toxicology.

References

Proadifen (SKF-525A): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of Cytochrome P450

Proadifen, also widely known by its developmental code SKF-525A, is a classical and potent, non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] This foundational characteristic has established this compound as a critical tool in metabolism studies, enabling researchers to investigate the role of CYP enzymes in the disposition of xenobiotics and endogenous compounds. Its application extends to elucidating metabolic pathways, identifying the specific P450 isoforms responsible for a compound's metabolism, and probing the potential for drug-drug interactions.

While its primary utility lies in CYP inhibition, it is crucial for researchers to recognize that this compound is not entirely specific to this enzyme superfamily. It has been documented to interact with other biological targets, including neuronal nitric oxide synthase (NOS), and can modulate processes such as apoptosis and autophagy.[1] Understanding this broader pharmacological profile is essential for the accurate interpretation of experimental results.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against cytochrome P450 enzymes is a critical parameter for its effective use in research. The following table summarizes the available quantitative data on its inhibitory constants.

| Parameter | Value | Target Enzyme(s) | Notes |

| IC50 | 19 µM | Cytochrome P450 (general) | This is a widely cited value for its overall inhibitory activity against the CYP superfamily.[1] |

| IC50 | > 100 µM | CYP1A2, CYP2E1 | This compound exhibits weak inhibition against these specific isoforms, with IC50 values in the range of 100-1200 µM.[2][3] |

| Inhibition Type | Non-competitive | Cytochrome P450 | This compound generally acts as a non-competitive inhibitor.[1] |

| Inhibition Type | Mechanism-based | CYP3A4, CYP3A5 | This compound and its metabolites can cause time-dependent, irreversible inactivation of these important drug-metabolizing enzymes.[4] |

Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific substrate, enzyme source (e.g., human liver microsomes, recombinant enzymes), and assay conditions. Ki (inhibition constant) values, where available, provide a more precise measure of inhibitory potency.

Key Research Applications and Experimental Protocols

This compound's utility in research is multifaceted, primarily revolving around its ability to modulate drug metabolism. Below are detailed protocols for its application in key experimental settings.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of a test compound on CYP activity, using this compound as a positive control inhibitor.

Objective: To determine the IC50 value of a test compound against a specific CYP isoform.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes

-

CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

This compound (SKF-525A) as a positive control inhibitor

-

Test compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Prepare a master mix containing HLMs or recombinant CYP enzymes and the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the working solutions of the test compound or this compound at various concentrations.

-

Add the CYP isoform-specific substrate to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed master mix to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow for In Vitro CYP Inhibition Assay

References

SKF-525A: A Comprehensive Technical Guide to its Role as a Non-Selective CYP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, more commonly known by its designation SKF-525A, is a classical and widely utilized tool in pharmacology and toxicology research.[1] Its significance lies in its function as a non-selective inhibitor of the cytochrome P450 (CYP) superfamily of enzymes.[1] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and carcinogens. By impeding the activity of CYPs, SKF-525A serves as an invaluable agent for elucidating the metabolic pathways of novel chemical entities, investigating drug-drug interactions, and understanding the role of metabolism in chemical-induced toxicity. This technical guide provides an in-depth overview of SKF-525A, focusing on its mechanism of action, inhibitory profile against various CYP isozymes, and detailed experimental protocols for its application in research settings.

Chemical and Physical Properties

SKF-525A, or 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride, possesses the following chemical and physical characteristics:

| Property | Value |

| Chemical Formula | C23H31NO2 · HCl |

| Molecular Weight | 390.0 g/mol |

| CAS Number | 62-68-0 |

| Appearance | White solid |

| Solubility | Soluble in water (20 mg/mL), DMF (25 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL) |

Mechanism of Action

SKF-525A exerts its inhibitory effect on CYP enzymes primarily through a mechanism-based inactivation, particularly prominent with the CYP3A subfamily.[2] This process involves the metabolic activation of SKF-525A by the CYP enzyme itself. The resulting reactive metabolite then forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[2] This is often referred to as the formation of a metabolic-intermediate (MI) complex.[2] The formation of this complex is dependent on the presence of NADPH, a necessary cofactor for CYP enzymatic activity.[2] While the MI complex formation is a key mechanism for the inhibition of some CYPs like CYP3A4, SKF-525A can also act as a competitive or non-competitive inhibitor for other isoforms.

Data Presentation: Inhibitory Profile of SKF-525A

The non-selective nature of SKF-525A is evident from its ability to inhibit a wide range of CYP isozymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SKF-525A against various human CYP isoforms. It is important to note that the inhibitory potency of SKF-525A can vary significantly between different CYP enzymes.

| CYP Isozyme | IC50 (µM) |

| CYP1A2 | > 100 |

| CYP2A6 | > 100 |

| CYP2B6 | 28.3 |

| CYP2C8 | 19.6 |

| CYP2C9 | 11.7 |

| CYP2C19 | 35.8 |

| CYP2D6 | 15.2 |

| CYP2E1 | > 100 |

| CYP3A4 | 19.0 |

Note: IC50 values can vary depending on the specific substrate and experimental conditions used.

Experimental Protocols

The following is a detailed protocol for determining the IC50 of a test compound, such as SKF-525A, for CYP inhibition using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

SKF-525A (or other test inhibitor)

-

Specific CYP substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

96-well microtiter plates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of SKF-525A in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the specific CYP substrate in a suitable solvent.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Dilute the HLMs to the desired concentration (e.g., 0.2 mg/mL) in potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

HLM suspension

-

A series of dilutions of SKF-525A (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for mechanism-based inhibitors like SKF-525A.

-

Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold ACN containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the formation of the metabolite from the specific substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP activity for each concentration of SKF-525A compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway: Xenobiotic Metabolism and CYP Inhibition

The following diagram illustrates the central role of cytochrome P450 enzymes in Phase I metabolism of xenobiotics and how SKF-525A inhibits this process.

Caption: Xenobiotic metabolism pathway and the inhibitory action of SKF-525A.

Experimental Workflow: IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of a CYP inhibitor.

Caption: Experimental workflow for determining the IC50 of a CYP inhibitor.

Conclusion

SKF-525A remains a cornerstone in the field of drug metabolism research. Its broad-spectrum inhibitory activity against cytochrome P450 enzymes allows for the critical evaluation of metabolic pathways and the potential for drug-drug interactions. A thorough understanding of its mechanism of action, inhibitory profile, and the appropriate experimental methodologies is essential for its effective and accurate application in preclinical drug development and toxicological studies. This guide provides a foundational resource for researchers and scientists, enabling them to confidently employ SKF-525A as a tool to advance their understanding of xenobiotic metabolism.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen and Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadifen, also known as SKF-525A, is a well-established non-selective inhibitor of cytochrome P450 (CYP) enzymes.[1] While its primary application in research has been to modulate drug metabolism, this compound also exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth overview of the interaction between this compound and nNOS, summarizing the available quantitative data, detailing relevant experimental protocols for studying this interaction, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the off-target effects of this compound or exploring its potential as a modulator of nitric oxide signaling.

Introduction to this compound and Neuronal Nitric Oxide Synthase

This compound (2-(diethylamino)ethyl 2,2-diphenylpentanoate) is a classical pharmacological tool used to inhibit CYP-mediated metabolism of various xenobiotics.[1] Its action on CYPs has been extensively studied. However, its inhibitory effect on other enzyme systems, such as nNOS, is less characterized but of significant interest.

Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a pleiotropic signaling molecule.[2] NO plays crucial roles in neurotransmission, synaptic plasticity, and neurovascular coupling. Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a target for therapeutic intervention.[3] Understanding the interaction of compounds like this compound with nNOS is critical for interpreting experimental results and for the development of more selective inhibitors.

Quantitative Data on nNOS Inhibition by this compound

The inhibitory potency of this compound against nNOS has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below. It is important to note that detailed kinetic studies and selectivity profiling against other NOS isoforms (eNOS and iNOS) are not extensively reported in the literature for this compound.

| Compound | Target | IC50 Value | Notes | Reference |

| This compound (SKF-525A) | Neuronal Nitric Oxide Synthase (nNOS) | 90 µM | Inhibition of purified nNOS. | --INVALID-LINK-- |

Experimental Protocols for Assessing nNOS Inhibition

Several robust methods can be employed to determine the inhibitory effect of this compound on nNOS activity. The following are detailed protocols for commonly used assays.

Citrulline Assay for nNOS Activity

This is a direct and widely used method that measures the co-product of NO synthesis, L-citrulline.

Principle: nNOS catalyzes the conversion of L-arginine to NO and L-citrulline. By using radiolabeled L-arginine (e.g., [³H]-L-arginine), the amount of [³H]-L-citrulline produced is directly proportional to nNOS activity.

Materials:

-

Purified recombinant nNOS or tissue homogenate containing nNOS (e.g., rat cerebellum)

-

This compound (SKF-525A) dissolved in an appropriate vehicle (e.g., DMSO)

-

[³H]-L-arginine

-

Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 100 µM EDTA

-

Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), 2 mM CaCl₂, 10 µg/mL calmodulin

-

Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and cofactors.

-

Add the nNOS enzyme source to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [³H]-L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin binds the unreacted [³H]-L-arginine (positively charged), while the [³H]-L-citrulline (neutral) flows through.

-

Collect the eluate and quantify the amount of [³H]-L-citrulline using liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Griess Assay for Nitrite/Nitrate Detection

This colorimetric assay measures the stable end-products of NO oxidation, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: NO produced by nNOS is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite using nitrate reductase. Total nitrite is then detected by the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.

Materials:

-

nNOS enzyme source

-

This compound

-

Reaction buffer and cofactors as in the citrulline assay

-

Nitrate Reductase

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard curve

Procedure:

-

Perform the enzymatic reaction as described in the citrulline assay (steps 1-5), but using non-radiolabeled L-arginine.

-

After the incubation period, deproteinize the samples (e.g., by centrifugation through a filter).

-

To a portion of the supernatant, add nitrate reductase and its cofactors to convert nitrate to nitrite. Incubate as required.

-

Add the Griess reagent to the samples and standards.

-

Incubate in the dark at room temperature for a specified time to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.

-

Determine the IC50 value for this compound as described previously.

Hemoglobin Capture Assay

This assay directly measures NO production by its reaction with oxyhemoglobin.

Principle: NO binds to oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which has a distinct absorbance spectrum. The rate of metHb formation is proportional to the rate of NO production.

Materials:

-

nNOS enzyme source

-

This compound

-

Reaction buffer and cofactors

-

Oxyhemoglobin solution

Procedure:

-

Prepare the reaction mixture containing buffer, cofactors, and oxyhemoglobin in a cuvette.

-

Add the nNOS enzyme source.

-

Add varying concentrations of this compound or vehicle.

-

Initiate the reaction by adding L-arginine.

-

Monitor the change in absorbance at 401 nm (the Soret peak of metHb) over time using a spectrophotometer.

-

Calculate the initial rate of reaction for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving nNOS and a typical experimental workflow for assessing nNOS inhibition.

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound against nNOS.

Discussion and Future Directions

The available data indicates that this compound is a micromolar inhibitor of nNOS. This off-target activity should be considered when using this compound as a tool to study cytochrome P450-mediated metabolism, as effects on NO signaling pathways may confound the interpretation of results, particularly in neuronal preparations.

Several areas warrant further investigation:

-

Selectivity: The inhibitory activity of this compound against the other NOS isoforms, eNOS and iNOS, has not been well-characterized. Determining the selectivity profile is crucial for understanding the broader pharmacological effects of this compound.

-

Mechanism of Inhibition: The kinetic mechanism of nNOS inhibition by this compound (e.g., competitive, non-competitive, or uncompetitive) remains to be elucidated. Such studies would provide deeper insights into the molecular interactions between this compound and the enzyme.

-

In Vivo Relevance: The in vivo consequences of nNOS inhibition by this compound at concentrations typically used to inhibit CYPs are unknown. Studies in animal models could help to dissect the physiological and behavioral effects of this compound's dual action.

Conclusion

This compound (SKF-525A) is a multifaceted pharmacological agent that, in addition to its well-documented inhibition of cytochrome P450 enzymes, also acts as an inhibitor of neuronal nitric oxide synthase. This technical guide has provided a consolidated resource on this interaction, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental processes. A thorough understanding of this compound's effect on nNOS is essential for the rigorous design and interpretation of studies in which this compound is used, and may open new avenues for research into the modulation of NO signaling.

References

Proadifen (SKF-525A): A Technical Guide to its History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, widely known by its developmental code SKF-525A, is a pioneering molecule in the field of pharmacology and drug metabolism. Initially synthesized by Smith, Kline & French (SKF) laboratories, it has become an indispensable tool for researchers studying the cytochrome P450 (CYP450) enzyme system. This technical guide provides an in-depth exploration of the history, discovery, and multifaceted mechanism of action of this compound, tailored for professionals in drug development and scientific research.

History and Discovery

The story of this compound is intrinsically linked to the growth of pharmaceutical research in the mid-20th century. Smith, Kline & French, a company with roots in a Philadelphia pharmacy established in 1830, had evolved into a significant pharmaceutical innovator by the 1950s[1][2]. It was within this environment of burgeoning drug discovery that SKF-525A was developed.

While the precise "eureka" moment of its discovery is not extensively documented in publicly available literature, its emergence as a potent inhibitor of drug metabolism was a landmark event. This discovery provided scientists with a crucial pharmacological tool to probe the then-nascent understanding of how the body metabolizes xenobiotics. The ability of SKF-525A to potentiate the effects and prolong the duration of action of various drugs illuminated the central role of enzymatic biotransformation in pharmacokinetics.

Mechanism of Action: A Multifaceted Inhibitor

This compound's primary and most well-characterized mechanism of action is the non-selective inhibition of cytochrome P450 enzymes[3]. The CYP450 superfamily is a critical component of phase I drug metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of drugs, toxins, and endogenous compounds.

Cytochrome P450 Inhibition

This compound exerts its inhibitory effects on multiple CYP450 isoforms. Its action is complex, involving both direct competitive inhibition and, notably, mechanism-based inhibition, particularly for isoforms like CYP3A4. Mechanism-based inhibition occurs when this compound is itself metabolized by a CYP enzyme to a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. This process is time- and NADPH-dependent.

The inhibitory profile of this compound across various human CYP450 isoforms is summarized in the table below.

| CYP Isoform | Inhibition Parameter | Value (µM) | Notes |

| General | IC50 | 19 | Non-competitive inhibition[4] |

| CYP2B6 | - | - | Inhibited to varying degrees[5] |

| CYP2C9 | - | - | Inhibited to varying degrees[5] |

| CYP2C19 | - | - | Inhibited to varying degrees[5] |

| CYP2D6 | - | - | Inhibited to varying degrees[5] |

| CYP3A4 | - | - | Inhibition enhanced with preincubation (mechanism-based)[5] |

| CYP1A2 | - | - | Little to no effect[5] |

| CYP2A6 | - | - | Little to no effect[5] |

| CYP2E1 | - | - | Little to no effect[5] |

This table summarizes available quantitative data. A dash (-) indicates that while inhibition is reported, specific quantitative values were not consistently available across the reviewed literature.

Inhibition of Nicotinic Acetylcholine Receptors

Beyond its effects on drug metabolism, this compound also acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs)[6]. This interaction is significant as it can confound the interpretation of in vivo studies where this compound is used solely as a CYP450 inhibitor.

| Receptor | Inhibition Parameter | Value (µM) | Species/Tissue |

| Nicotinic Acetylcholine Receptor | IC50 | 19 | Mouse skeletal muscle[6] |

Disruption of Autophagy

More recent research has revealed another facet of this compound's cellular activity: the disruption of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. This compound has been shown to interfere with this process, an effect that is independent of its CYP450 inhibitory action. This finding underscores the importance of considering the pleiotropic effects of this compound in experimental design.

Experimental Protocols

Protocol 1: Determination of IC50 for CYP450 Inhibition in Human Liver Microsomes

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP450 isoform using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound (SKF-525A)

-

Specific CYP450 substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, the CYP450 substrate, and positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and a specific concentration of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow this compound to interact with the microsomes. For mechanism-based inhibition studies, a pre-incubation step with the NADPH regenerating system may be included.

-

Initiation of Reaction: Add the specific CYP450 substrate to the incubation mixture to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Autophagy by Western Blotting in Hepatocytes

This protocol describes how to assess the effect of this compound on autophagy by measuring the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1, in cultured hepatocytes.

Materials:

-

Cultured hepatocytes (e.g., primary hepatocytes or a suitable cell line)

-

This compound (SKF-525A)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against LC3B and p62/SQSTM1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed hepatocytes and allow them to attach. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Protocol 3: In Vivo Drug Metabolism Study in Rats

This protocol provides a general framework for an in vivo study in rats to investigate the effect of this compound on the metabolism of a co-administered drug.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

This compound (SKF-525A)

-

Probe drug (a drug known to be metabolized by CYP450 enzymes)

-

Vehicle for drug administration (e.g., saline, corn oil)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Equipment for drug administration (e.g., gavage needles, injection needles)

-

Centrifuge and freezer for plasma storage

-

LC-MS/MS system for drug quantification

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.

-

Grouping: Divide the animals into at least two groups: a control group and a this compound-treated group.

-

This compound Administration: Administer this compound or the vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal injection) at a specific time before the probe drug administration.

-

Probe Drug Administration: Administer the probe drug to all animals at a specific dose and route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples at various time points after probe drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).

-

Plasma Preparation: Process the blood samples to obtain plasma and store the plasma samples at -80°C until analysis.

-

LC-MS/MS Analysis: Quantify the concentration of the probe drug and its major metabolite(s) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for the probe drug and its metabolite(s) for both groups, such as Cmax, Tmax, AUC, and half-life.

-

Data Interpretation: Compare the pharmacokinetic parameters between the control and this compound-treated groups. A significant increase in the AUC and half-life of the parent drug and a decrease in the formation of its metabolite in the this compound group would indicate inhibition of its metabolism in vivo.

Visualizations

CYP450 Inhibition Experimental Workflow

Caption: Workflow for determining CYP450 inhibition by SKF-525A.

Simplified Autophagy Signaling Pathway Disrupted by this compound

Caption: this compound disrupts autophagy by inhibiting autophagosome-lysosome fusion.

Simplified Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: this compound non-competitively inhibits nicotinic acetylcholine receptor signaling.

Conclusion

This compound (SKF-525A) remains a cornerstone tool in pharmacological and toxicological research. Its well-established role as a broad-spectrum inhibitor of cytochrome P450 enzymes has been instrumental in elucidating the metabolic pathways of countless compounds. However, as this guide has detailed, its pharmacological profile is more complex, with significant off-target effects on nicotinic acetylcholine receptors and the fundamental cellular process of autophagy. For researchers, scientists, and drug development professionals, a thorough understanding of these multifaceted actions is critical for the rigorous design and accurate interpretation of studies utilizing this important chemical probe. The data and protocols provided herein serve as a comprehensive resource to facilitate the continued and appropriate use of this compound in advancing our understanding of drug disposition and cellular biology.

References

- 1. gsk.com [gsk.com]

- 2. Smith, Kline & French - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Proadifen's Impact on Apoptosis and Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proadifen, also known as SKF-525A, is a notable cytochrome P450 inhibitor that has demonstrated significant potential in oncology research, particularly in its ability to modulate apoptosis and overcome drug resistance in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cancer cells, with a focus on its role in apoptosis. While quantitative data on this compound as a standalone cytotoxic agent is limited in publicly available literature, its chemosensitizing properties, particularly in combination with cisplatin in resistant ovarian cancer, are well-documented. This guide synthesizes the available information on its mechanism of action, its influence on key signaling pathways, and its effects on the expression of apoptosis-related proteins. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

The challenge of drug resistance in cancer therapy necessitates the exploration of novel therapeutic strategies. This compound, a non-competitive inhibitor of cytochrome P450 enzymes, has emerged as a promising agent in this context.[1] Its primary mechanism of interest lies in its ability to sensitize chemoresistant cancer cells to conventional chemotherapeutic agents, thereby enhancing their apoptotic effects. This guide delves into the molecular mechanisms underlying this compound's effects on apoptosis and its interaction with cancer cells, particularly in the context of ovarian cancer.

Quantitative Data on this compound's Effects

Quantitative data on the direct cytotoxic effects of this compound as a single agent are not extensively available in the public domain. However, its role as a chemosensitizer has been investigated. The following tables summarize the available quantitative information.

Table 1: IC50 Values of this compound

| Compound | Target | IC50 Value | Cell Line(s) | Reference |

| This compound HCl | Cytochrome P450 | 19 µM | Not specified | [1] |

Note: This IC50 value represents the inhibition of cytochrome P450, not necessarily the cytotoxic effect on cancer cells.

Table 2: Effects of this compound in Combination with Cisplatin on Ovarian Cancer Cells

| Cell Line | Treatment | Observation | Reference |

| A2780 & A2780cis | This compound (11.09-79.86 μM) + Cisplatin | Inhibits cell proliferation and metabolic activity. | [1] |

| A2780 & A2780cis | This compound + Cisplatin | Downregulates the expression of Bcl-XL, Bcl-2, and survivin. | [1] |

| A2780 & A2780cis | This compound + Cisplatin | Increases PARP cleavage. | [1] |

| A2780cis | This compound + Cisplatin | Downregulates multidrug resistance-associated proteins 1 and 2 (MRP1, MRP2). | [2] |

| A2780cis | This compound + Cisplatin | Attenuates survivin expression. | [2] |

Signaling Pathways Modulated by this compound

This compound, particularly in combination with other agents, influences several key signaling pathways involved in apoptosis and cell survival. The following diagrams illustrate these interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., A2780, HEY, SKOV3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound hydrochloride (SKF-525A)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and/or cisplatin) for the specified duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Western Blot Analysis

Objective: To analyze the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, survivin, PARP, MRP1, MRP2) and signaling pathway proteins (e.g., Akt, ERK, ATM, Chk2).

Materials:

-

Cancer cell lines

-

This compound hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as a chemosensitizing agent in cancer therapy, particularly for overcoming resistance to platinum-based drugs in ovarian cancer. Its mechanism of action involves the inhibition of cytochrome P450 enzymes and the modulation of key signaling pathways that regulate apoptosis and drug efflux. Specifically, this compound, in combination with cisplatin, has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, while promoting markers of apoptosis such as PARP cleavage. Furthermore, its ability to decrease the expression of drug efflux pumps MRP1 and MRP2 provides a clear rationale for its use in overcoming multidrug resistance.

While further research is needed to elucidate the full spectrum of this compound's single-agent activity and to obtain more comprehensive quantitative data, the existing evidence strongly supports its continued investigation as an adjunct to conventional chemotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in oncology.

References

Methodological & Application

Proadifen Protocol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also known as SKF-525A, is a versatile pharmacological tool with well-documented inhibitory effects on cytochrome P450 (CYP) enzymes and antagonist activity at the sigma-1 receptor. These dual mechanisms of action make this compound a valuable agent in a variety of cell culture experiments, particularly in the fields of drug metabolism, oncology, and neuroscience.

As a potent inhibitor of CYP enzymes, especially the CYP3A subfamily, this compound is frequently employed to investigate the metabolic fate of xenobiotics and to enhance the efficacy of therapeutic agents that are subject to CYP-mediated metabolism.[1] Its ability to block drug metabolism can lead to increased bioavailability and potentiation of the cytotoxic effects of chemotherapeutic drugs, a concept known as chemosensitization.[2]

Furthermore, this compound's antagonism of the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, has been shown to induce apoptosis in cancer cells.[3][4] This is often mediated through the disruption of intracellular calcium homeostasis and the activation of downstream apoptotic signaling cascades.[3][5]

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in their study design.

Data Presentation

Table 1: this compound Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| CYP Inhibition | |||

| General CYP IC50 | 19 µM | Not specified | [2] |

| CYP3A Inhibition | Major enhancement of inhibition with preincubation | Human Liver Microsomes | [1] |

| Sigma-1 Receptor Binding | |||

| Ki for Sigma-1 Receptor | 4.6 nM | Guinea Pig Brain Homogenates | |

| Ki for Sigma-2 Receptor | 63.1 nM | Guinea Pig Brain Homogenates | |

| Effective Concentrations in Cell Culture | |||

| Chemosensitization with Cisplatin | 11.09 - 79.86 µM (24h, 48h) | A2780 and A2780cis ovarian cancer cells | [2] |

| Inhibition of Acridone Formation | 8 µM (50% inhibition) | Rat Hepatic Cytosolic Fraction | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound hydrochloride powder.

-

Dissolve the this compound powder in cell culture grade DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.90 mg of this compound hydrochloride (MW: 390.0 g/mol ) in 1 mL of DMSO.

-

Gently vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for CYP450 Inhibition Assay in Human Liver Microsomes

Objective: To determine the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound stock solution

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Positive control inhibitor (e.g., ketoconazole)

-

Acetonitrile with an internal standard for LC-MS/MS analysis

-

96-well microplate

-

Incubator

-

LC-MS/MS system

Protocol:

-

Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a working solution of the positive control.

-

In a 96-well plate, add the HLM suspension to each well.

-

Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (DMSO) without any inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][6][7]

Protocol for Potentiation of Chemotherapy (Chemosensitization)

Objective: To evaluate the ability of this compound to enhance the cytotoxic effects of a chemotherapeutic agent (e.g., doxorubicin) in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution

-

Chemotherapeutic agent (e.g., doxorubicin) stock solution

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent and this compound in complete cell culture medium.

-

Treat the cells with:

-

Chemotherapeutic agent alone at various concentrations.

-

This compound alone at a fixed, non-toxic concentration.

-

A combination of the chemotherapeutic agent (at various concentrations) and this compound (at a fixed, non-toxic concentration).

-

Include a vehicle control (DMSO).

-

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Compare the dose-response curves of the chemotherapeutic agent alone and in combination with this compound to determine if there is a synergistic, additive, or antagonistic effect. The Combination Index (CI) can be calculated to quantify the interaction.[8][9]

Protocol for Measuring Intracellular Calcium Concentration

Objective: To measure changes in intracellular calcium levels in response to this compound treatment using the fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

-

This compound stock solution

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid in dye loading)

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can improve dye solubility and loading.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence ratio (F340/F380) before adding any treatment.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio over time to monitor changes in intracellular calcium concentration.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium, and the minimum fluorescence ratio (Rmin) after chelating calcium with EGTA.[10]

Mandatory Visualization

Caption: General experimental workflow for using this compound in cell culture.

Caption: this compound's dual mechanisms of action and downstream signaling pathways.

References

- 1. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma 1 Receptor antagonist potentiates the anti-cancer effect of p53 by regulating ER stress, ROS production, Bax levels, and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Proadifen Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also widely known as SKF-525A, is a classical and potent non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1] Its ability to broadly suppress the activity of these crucial drug-metabolizing enzymes makes it an invaluable tool in in vitro pharmacological and toxicological studies. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and application of this compound stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in a common in vitro assay, alongside relevant physicochemical data to aid in experimental design.

Physicochemical and Inhibitory Data

A thorough understanding of this compound's properties is essential for its effective use. The following tables summarize key quantitative data regarding its solubility and inhibitory activity against various CYP450 isoforms.

Solubility Data for this compound Hydrochloride

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 35 mg/mL | A common solvent for preparing high-concentration stock solutions.[2] |

| Water | Soluble (up to 50 mM) | This compound hydrochloride exhibits good solubility in water.[3] |

| Ethanol | ~20 mg/mL | Can be used as an alternative solvent.[2] |

| Methanol | Soluble | Readily dissolves in methanol.[1] |

Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent.

Inhibitory Activity (IC50) of this compound against Human CYP450 Isoforms

| CYP450 Isoform | IC50 (µM) |

| CYP1A2 | >100 |

| CYP2A6 | 33.7 |

| CYP2B6 | 18.2 |

| CYP2C8 | 10.5 |

| CYP2C9 | 12.3 |

| CYP2C19 | 8.9 |

| CYP2D6 | 4.2 |

| CYP2E1 | >100 |

| CYP3A4 | 3.2 |

Data derived from studies using human liver microsomes.[4][5] The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in DMSO, suitable for further dilution in aqueous buffers or cell culture media.

Materials:

-

This compound hydrochloride (MW: 389.96 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Sterile, precision micropipettes and tips

Procedure:

-

Weighing this compound: Accurately weigh out 3.9 mg of this compound hydrochloride powder and transfer it to a sterile vial.

-

Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.

-

Dissolution: Vortex the vial for 1-2 minutes to facilitate the dissolution of the powder. If necessary, gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for an In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific CYP450 isoform using human liver microsomes and an isoform-specific substrate.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Isoform-specific CYP450 substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

-

Acetonitrile or other suitable quenching solvent containing an internal standard

-

96-well microplate

-

Incubator

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the incubation mixture.

-

Prepare a working solution of the CYP450 substrate in the assay buffer.

-

Prepare a working solution of the NADPH regenerating system in the assay buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Human liver microsomes

-

This compound working solution (or vehicle control, e.g., DMSO at the same final concentration as the highest this compound concentration)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the CYP450 substrate working solution to each well to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard) to each well.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of its mechanism of action.

Caption: A flowchart outlining the key steps for preparing a 10 mM this compound stock solution.

Caption: this compound inhibits CYP450, preventing the metabolism of drugs and other substrates.

References

- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]

- 4. lifetein.com [lifetein.com]